molecular formula C8H7BrINO2 B2846402 Methyl 4-amino-3-bromo-5-iodobenzoate CAS No. 1240113-86-3

Methyl 4-amino-3-bromo-5-iodobenzoate

Cat. No. B2846402
CAS RN: 1240113-86-3
M. Wt: 355.957
InChI Key: VQDXJUCZOAEOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-3-bromo-5-iodobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits . The compound contains functional groups such as an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-bromo-5-iodobenzoate” consists of a benzene ring with an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to it . The exact positions of these groups on the benzene ring can vary, which can lead to different isomers of the compound .


Chemical Reactions Analysis

“Methyl 4-amino-3-bromo-5-iodobenzoate” could potentially undergo various chemical reactions due to the presence of the amino, bromo, and iodo groups . These groups are reactive and can participate in a variety of chemical reactions, such as substitution reactions .

Scientific Research Applications

Safety and Hazards

“Methyl 4-amino-3-bromo-5-iodobenzoate” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in C-N bond formation via Cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through bond formation, leading to changes in the target molecules. More detailed studies are required to fully understand its mode of action.

Biochemical Pathways

The compound is involved in the synthesis of carbazole alkaloids through C-N bond formation . Carbazole alkaloids are a class of compounds with various biological activities. The exact downstream effects of this pathway and how it is affected by Methyl 4-amino-3-bromo-5-iodobenzoate are subjects of ongoing research.

Result of Action

It’s known to participate in the synthesis of carbazole alkaloids , which suggests it may have a role in the production of these biologically active compounds

properties

IUPAC Name

methyl 4-amino-3-bromo-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDXJUCZOAEOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-bromo-5-iodobenzoate

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